3-(1,2,4-Triazol-1-yl)-L-alanine 3-(1,2,4-Triazol-1-yl)-L-alanine
Brand Name: Vulcanchem
CAS No.: 114419-45-3; 4819-36-7
VCID: VC6121449
InChI: InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1
SMILES: C1=NN(C=N1)CC(C(=O)O)N
Molecular Formula: C5H8N4O2
Molecular Weight: 156.145

3-(1,2,4-Triazol-1-yl)-L-alanine

CAS No.: 114419-45-3; 4819-36-7

Cat. No.: VC6121449

Molecular Formula: C5H8N4O2

Molecular Weight: 156.145

* For research use only. Not for human or veterinary use.

3-(1,2,4-Triazol-1-yl)-L-alanine - 114419-45-3; 4819-36-7

Specification

CAS No. 114419-45-3; 4819-36-7
Molecular Formula C5H8N4O2
Molecular Weight 156.145
IUPAC Name (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Standard InChI InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1
Standard InChI Key XVWFTOJHOHJIMQ-BYPYZUCNSA-N
SMILES C1=NN(C=N1)CC(C(=O)O)N

Introduction

Chemical Structure and Tautomeric Behavior

Molecular Architecture

The molecular formula of 3-(1,2,4-Triazol-1-yl)-L-alanine is C5H8N4O2\text{C}_5\text{H}_8\text{N}_4\text{O}_2, with a molar mass of 156.14 g/mol . The structure comprises an L-alanine backbone where the β-hydrogen is replaced by a 1,2,4-triazole ring (Figure 1). The triazole moiety introduces three nitrogen atoms, creating a planar, aromatic heterocycle that influences the compound’s electronic properties and intermolecular interactions .

Figure 1: Structural representation of 3-(1,2,4-Triazol-1-yl)-L-alanine. The asterisk (*) denotes the chiral center conferring the L-configuration.

Prototropic Tautomerism

1,2,4-Triazoles exhibit annular tautomerism, where the position of the hydrogen atom on the triazole ring shifts between nitrogen atoms. For 3-(1,2,4-Triazol-1-yl)-L-alanine, this results in three possible tautomeric forms (Figure 2):

  • 1H-1,2,4-Triazole (5-amino form): Hydrogen at N1.

  • 4H-1,2,4-Triazole (3-amino form): Hydrogen at N4.

  • 2H-1,2,4-Triazole (5-amino-4H form): Hydrogen at N2.

NMR studies of analogous triazole-amino acids reveal dynamic equilibria between these forms, complicating spectral interpretation. In 13C^{13}\text{C}-NMR spectra, broadened signals for triazole carbons (δ 144–151 ppm) indicate rapid tautomeric interconversion at ambient temperatures .

Figure 2: Tautomeric equilibria of the 1,2,4-triazole ring in 3-(1,2,4-Triazol-1-yl)-L-alanine.

Synthetic Methodologies

Alkylation of Oxazoline Derivatives

A scalable route to racemic β-(1,2,4-triazol-1-yl)alanine derivatives involves the alkylation of 1,2,4-triazole with O-tosyloxazoline precursors (Table 1) .

Table 1: Four-step synthesis of β-(1,2,4-triazol-1-yl)alanine derivatives .

StepReactionConditionsYield (%)
1Tosylation of oxazolineTsCl, Et3_3N, CH2_2Cl2_2, 0°C92
2Triazole alkylation1,2,4-Triazole, K2_2CO3_3, DMF95
3Oxazoline ring openingHCl (aq), reflux89
4Oxidation to carboxylic acidKMnO4_4, H2_2O, 60°C76

Key features:

  • Regioselectivity: The reaction favors N1-alkylation of 1,2,4-triazole, avoiding isomeric byproducts .

  • Chiral resolution: While the reported synthesis yields racemic mixtures, enantiopure L-alanine derivatives can be obtained using L-configured oxazoline starting materials.

Microwave-Assisted Cyclocondensation

Alternative pathways employ microwave irradiation to accelerate cyclocondensation reactions. For example, N-guanidinosuccinimides react with amines under microwave conditions (150°C, 20 min) to form 1,2,4-triazole rings with >90% efficiency . Adapting this method for L-alanine derivatives could streamline synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H-NMR (400 MHz, D2_2O):

  • Triazole protons: δ 7.88 (s, 1H, H-3'), 8.17 (s, 1H, H-5') .

  • Alanine backbone: δ 3.72 (dd, 1H, CHα_\alpha), 3.14 (dd, 1H, CHβ_\beta), 1.42 (s, 3H, CH3_3) .

13C-NMR (100 MHz, D2_2O):

  • Triazole carbons: δ 144.3 (C-3'), 151.4 (C-5') .

  • Carboxylic acid: δ 174.2 (COOH) .

Mass Spectrometry

Electrospray ionization (ESI-MS) of the methyl ester derivative shows a molecular ion peak at m/z 185.1 [M+H]+^+ .

Biological Activities and Applications

Anticancer Properties

1,2,4-Triazole-amino acids exhibit cytotoxicity against human cancer cell lines (e.g., HL-60, B16-F10) via apoptosis induction and ROS generation . Mechanistic studies suggest kinase inhibition as a plausible target .

Drug Design Scaffolds

The triazole ring’s hydrogen-bonding capacity and metabolic stability make it a valuable pharmacophore. Hybrid molecules incorporating 3-(1,2,4-Triazol-1-yl)-L-alanine could enhance drug-target interactions in antiviral or antibacterial agents .

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